Resistance to Aminopeptidase Degradation: A Stability Advantage Over L-Configured Peptides
The D-tyrosine residue in D-Tyr-val confers resistance to degradation by aminopeptidases present in tissue homogenates, a property explicitly cited as the rationale for its use as a stable substrate in PAM assays [1]. In contrast, L-tyrosine-containing peptides are rapidly hydrolyzed by aminopeptidases, leading to variable and unreliable results in crude biological samples. While the study does not provide direct quantitative degradation rates, the functional consequence is clear: the D-configuration enables the compound to serve as a reliable substrate in enzymatic assays where L-isomers would be unsuitable [1].
| Evidence Dimension | Stability against aminopeptidase degradation in tissue homogenates |
|---|---|
| Target Compound Data | Resistant (D-tyrosine confers stability) |
| Comparator Or Baseline | L-tyrosine-containing peptides (susceptible to aminopeptidase hydrolysis) |
| Quantified Difference | Not quantified in source; reported as a qualitative advantage |
| Conditions | Porcine pituitary homogenates and chromatographed amidating enzyme preparations [1] |
Why This Matters
For researchers using tissue homogenates containing active peptidases, D-Tyr-val-based substrates provide essential stability that L-isomer alternatives lack, ensuring assay reproducibility and accurate kinetic measurements.
- [1] Bradbury, A. F., Finnie, M. D., & Smyth, D. G. (1982). Mechanism of C-terminal amide formation by pituitary enzymes. Nature, 298(5875), 686–688. View Source
